molecular formula C6H13N3O B14746533 1-Aminocyclopentanecarbohydrazide CAS No. 4854-67-5

1-Aminocyclopentanecarbohydrazide

Cat. No.: B14746533
CAS No.: 4854-67-5
M. Wt: 143.19 g/mol
InChI Key: DTJPIHAAAFWLKX-UHFFFAOYSA-N
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Description

1-Aminocyclopentanecarbohydrazide is a chemical compound with the molecular formula C6H12N2O It is a derivative of cyclopentane, featuring an amino group and a carbohydrazide group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminocyclopentanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then treated with an amino group donor, such as ammonium acetate, under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Aminocyclopentanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and carbohydrazide groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions often conducted in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as cyclopentanone derivatives.

    Reduction: Reduced derivatives like cyclopentylamines.

    Substitution: Substituted derivatives with various functional groups attached to the cyclopentane ring.

Scientific Research Applications

1-Aminocyclopentanecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminocyclopentanecarbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the target enzyme or receptor and the context of its application .

Comparison with Similar Compounds

1-Aminocyclopentanecarbohydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

4854-67-5

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

1-aminocyclopentane-1-carbohydrazide

InChI

InChI=1S/C6H13N3O/c7-6(5(10)9-8)3-1-2-4-6/h1-4,7-8H2,(H,9,10)

InChI Key

DTJPIHAAAFWLKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)NN)N

Origin of Product

United States

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